molecular formula C20H16Cl2S2 B14526279 1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene CAS No. 62740-59-4

1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene

Cat. No.: B14526279
CAS No.: 62740-59-4
M. Wt: 391.4 g/mol
InChI Key: ZDMRPCSZQAHAJB-UHFFFAOYSA-N
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Description

1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene is an organic compound with the molecular formula C19H14Cl2S2. This compound is characterized by the presence of two chlorophenyl groups and two sulfanyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene typically involves the reaction of 4-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzyl chloride+thiophenolNaOH, reflux1-Chloro-4-[[(4-chlorophenyl)methyl]sulfanyl(phenylsulfanyl)methyl]benzene\text{4-chlorobenzyl chloride} + \text{thiophenol} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-chlorobenzyl chloride+thiophenolNaOH, reflux​1-Chloro-4-[[(4-chlorophenyl)methyl]sulfanyl(phenylsulfanyl)methyl]benzene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfanyl groups to thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Phenol derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or dechlorinated products.

Scientific Research Applications

1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfanyl groups can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(phenylsulfanyl)benzene: Lacks the additional chlorophenyl and sulfanyl groups.

    1-Chloro-4-(methylsulfanyl)benzene: Contains a methylsulfanyl group instead of the phenylsulfanyl group.

    4-Chlorobenzyl chloride: Precursor in the synthesis of the target compound.

Uniqueness

1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene is unique due to the presence of two chlorophenyl and two sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

62740-59-4

Molecular Formula

C20H16Cl2S2

Molecular Weight

391.4 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)methylsulfanyl-phenylsulfanylmethyl]benzene

InChI

InChI=1S/C20H16Cl2S2/c21-17-10-6-15(7-11-17)14-23-20(16-8-12-18(22)13-9-16)24-19-4-2-1-3-5-19/h1-13,20H,14H2

InChI Key

ZDMRPCSZQAHAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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